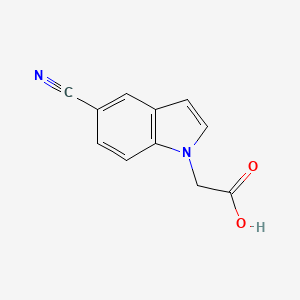![molecular formula C16H20N2O2 B1452197 Ácido 3-{3,5-dimetil-1-[(4-metilfenil)metil]-1H-pirazol-4-il}propanoico CAS No. 1154582-83-8](/img/structure/B1452197.png)
Ácido 3-{3,5-dimetil-1-[(4-metilfenil)metil]-1H-pirazol-4-il}propanoico
Descripción general
Descripción
The compound “3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid” is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is typically verified using techniques such as elemental microanalysis, FTIR, and 1H NMR .Aplicaciones Científicas De Investigación
Química Medicinal: Agente Antileishmanial y Antimalárico
Este compuesto se ha estudiado por su posible uso en la lucha contra las enfermedades parasitarias. Un estudio de simulación molecular justificó su potente actividad antipromastigote in vitro, mostrando un patrón de ajuste deseable en el bolsillo LmPTR1 (sitio activo) caracterizado por una menor energía libre de unión . Esto sugiere su potencial como compuesto líder para desarrollar nuevos fármacos antileishmaniales y antimaláricos.
Agricultura: Desarrollo de Pesticidas
En agricultura, se han explorado los derivados del compuesto pirazol por sus propiedades antibacterianas, antifúngicas y antiparasitarias . Estas actividades son cruciales para desarrollar nuevos pesticidas que puedan proteger los cultivos de diversos patógenos, asegurando la seguridad alimentaria y la sostenibilidad agrícola.
Ciencia de los Materiales: Síntesis Orgánica
El compuesto sirve como bloque de construcción en la síntesis orgánica, particularmente en la formación de cromóforos donador-aceptor a través de la condensación de Knoevenagel . Estos cromóforos tienen aplicaciones en fotoelectrónica, fotofotónica y terapia fotodinámica, destacando el papel del compuesto en el avance de la ciencia de los materiales.
Ciencias Ambientales: Biomarcador de Estrés Oxidativo
La investigación ha indicado que los derivados de pirazol se pueden utilizar para evaluar el estrés oxidativo en muestras ambientales mediante la medición de los niveles de malondialdehído (MDA), un biomarcador de lesión oxidativa . Esta aplicación es vital para monitorear la salud ambiental y el impacto de los contaminantes.
Bioquímica: Estudios de Inhibición Enzimática
Los derivados del compuesto han estado implicados en estudios relacionados con la inhibición enzimática, particularmente la acetilcolinesterasa (AchE) . AchE es una enzima principal en el sistema nervioso colinérgico, y su inhibición puede conducir a conocimientos importantes sobre la transmisión del impulso nervioso y los trastornos relacionados.
Industria Farmacéutica: Síntesis de Fármacos
En la industria farmacéutica, los derivados del compuesto se utilizan como precursores para sintetizar pirazoles policíclicos fusionados bioactivos . Estos compuestos han mostrado promesa en el desarrollo de nuevos fármacos con diversas aplicaciones terapéuticas.
Mecanismo De Acción
The mechanism of action of 3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. 3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid has been shown to inhibit COX-2 more selectively than COX-1, which may contribute to its anti-inflammatory activity. 3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid has also been shown to inhibit acetylcholinesterase activity, which may contribute to its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid has been shown to have anti-inflammatory, analgesic, and antipyretic activities in animal models. 3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid has also been shown to reduce the production of nitric oxide and prostaglandin E2, which are involved in the inflammatory response. In addition, 3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid has been shown to reduce acetylcholinesterase activity, which may contribute to its potential use in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid has several advantages for lab experiments, including its high purity and stability. 3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid is also relatively easy to synthesize using different methods. However, 3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid has some limitations, including its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid has several potential future directions for research. In the field of medicinal chemistry, 3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid could be further evaluated for its potential use as a drug candidate for the treatment of Alzheimer's disease. In the field of agriculture, 3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid could be further evaluated for its potential use as a nitrification inhibitor to reduce nitrogen loss and increase crop yield. 3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid could also be evaluated for its potential use in other fields, such as materials science or catalysis.
Propiedades
IUPAC Name |
3-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-4-6-14(7-5-11)10-18-13(3)15(12(2)17-18)8-9-16(19)20/h4-7H,8-10H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBXPUZXSXJILS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1452117.png)


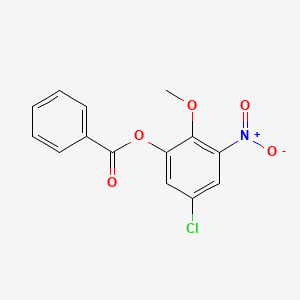
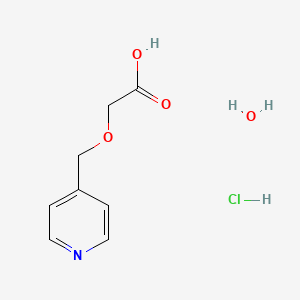
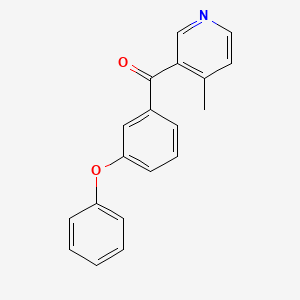
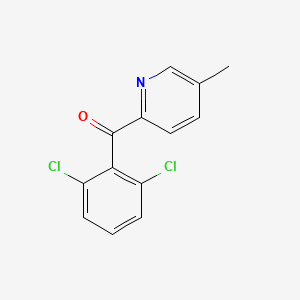
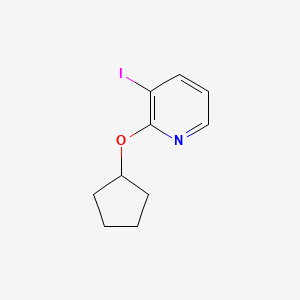
![1-[2-(4-Methoxyphenyl)ethyl]imidazolidine-2,4,5-trione](/img/structure/B1452130.png)
![4-cyclopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1452132.png)
![2-chloro-N-[5-chloro-2-(4-methylphenoxy)phenyl]acetamide](/img/structure/B1452134.png)

